molecular formula C16H12N2O2 B3055547 Leucoindigo CAS No. 6537-68-4

Leucoindigo

Cat. No. B3055547
Key on ui cas rn: 6537-68-4
M. Wt: 264.28 g/mol
InChI Key: VIFKLIUAPGUEBV-UHFFFAOYSA-N
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Patent
US04054419

Procedure details

A solution prepared by dissolving 0.2 grams of indigo carmine (a sulfonated indigo, C.I. 1180) and one gram of sodium carbonate in 500 grams of water was titrated with sodium hydrosulfite (Na2S2O4) to the disappearance of the blue color. Portions of this solution of 150 grams each were placed in matched 250 ml glass beakers. On one portion was floated 5 grams of polyethylene beads. On another portion was floated 5 grams of activated carbon wetproofed with 2% of PTFE. On a third portion was floated 5 grams of activated carbon wetproofed with 10% of PTFE. After a few minutes, the solution under the carbon wetproofed with 2PTFE showed streamers of blue color from the top extending nearly to the bottom of the beaker, while at the same time the solution under the carbon wetproofed with 10% PTFE showed fewer streamers of blue color from the top, not reaching to the bottom, and the solution under the polyethylene beads showed only a thin blue film at the interface. After about 30 minutes, both of the solutions under floating carbon were deep blue, while the solution under the polyethylene beads was not significantly bluer than earlier.
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
C.I. 1180
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glass
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
polyethylene
Quantity
5 g
Type
reactant
Reaction Step Six
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6](S([O-])(=O)=O)=[CH:5][C:4]2[C:11](/[C:13](/[NH:28][C:3]=2[CH:2]=1)=[C:14]1/[C:15]([C:17]2[CH:18]=[C:19](S([O-])(=O)=O)[CH:20]=[CH:21][C:22]=2[NH:23]/1)=[O:16])=[O:12].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH:6]1[CH:5]=[C:4]2[C:11]([OH:12])=[C:13]([C:14]3[NH:23][C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[C:15]=3[OH:16])[NH:28][C:3]2=[CH:2][CH:1]=1 |f:0.1.2,3.4.5,6.7.8|

Inputs

Step One
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[*:2])[*:1]
Step Two
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[*:2])[*:1]
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C=4C=C(C=CC4N3)S(=O)(=O)[O-])/N2.[Na+].[Na+]
Name
C.I. 1180
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Five
Name
glass
Quantity
250 mL
Type
reactant
Smiles
Step Six
Name
polyethylene
Quantity
5 g
Type
reactant
Smiles
C(C[*:2])[*:1]
Step Seven
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution prepared
WAIT
Type
WAIT
Details
After a few minutes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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